molecular formula C9H17N3O2 B1487884 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1342220-32-9

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B1487884
CAS No.: 1342220-32-9
M. Wt: 199.25 g/mol
InChI Key: IGDOWKLBZVEZOH-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule incorporates two privileged pharmacophores: a 3-aminoazetidine ring and a morpholine ring, linked by a ketone moiety. The 3-aminoazetidine scaffold is a significant structural motif in drug discovery. Research indicates that N-(2-oxoazetidin-3-yl)amide derivatives serve as a novel class of potent N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase enzyme involved in the regulation of endogenous lipid mediators that control pain and inflammation, making these derivatives promising for the development of new anti-inflammatory and analgesic agents . Furthermore, the morpholine ring is a common feature in many biologically active compounds and approved drugs, known to improve solubility and metabolic stability . Compounds featuring the morpholine structure are explored for various therapeutic areas, including oncology and central nervous system (CNS) disorders . The integration of these two rings into a single molecule makes this compound a versatile and valuable building block for constructing novel chemical libraries. Researchers can utilize this compound as a core scaffold for designing and synthesizing new molecules targeting enzymes like NAAA, or for probing other biological pathways where such nitrogen-containing heterocycles are relevant. Handling of this material should follow standard laboratory safety protocols. The product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDOWKLBZVEZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Morpholine-Containing Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one C₉H₁₄N₄O₂ 210.24 N/A N/A Morpholine, 3-aminoazetidine, ketone
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one C₁₀H₁₈N₂O₂ 198.26 N/A 80 Morpholine, pyrrolidine, ketone
2-(Benzylamino)-1-(morpholin-4-yl)ethan-1-one C₁₃H₁₈N₂O₂ 234.29 240 74 Morpholine, benzylamine, ketone
2-[(4-Fluorophenyl)amino]-1-(morpholin-4-yl)ethan-1-one C₁₂H₁₄FN₃O₂ 263.26 220 71 Morpholine, 4-fluoroaniline, ketone
1-(Morpholin-4-yl)-2-(pyridin-2-ylamino)ethan-1-one C₁₁H₁₆N₄O₂ 236.27 N/A N/A Morpholine, pyridinylamine, ketone
2-[(2R)-2-(Morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one C₂₉H₃₇N₃O₃ 475.63 N/A N/A Morpholine, pyrrolidine, diphenyl ether

Key Observations :

  • Ring Size and Strain: The 3-aminoazetidine group in the target compound introduces greater ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This may enhance rigidity and affect binding kinetics in biological targets .
  • The target compound’s lack of aromatic groups may favor solubility over lipophilicity .

Table 2: Pharmacological and Hazard Data

Compound Name Biological Activity Hazard Statements
This compound Not reported H315 (skin irritation), H319 (eye irritation)
2-[(2R)-2-(Morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one Analgesic (potential) No data
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one Not reported No data
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one Not reported Contains sulfur; potential toxicity

Key Observations :

  • The target compound’s H315/H319 hazards align with typical irritancy profiles of secondary amines. In contrast, fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit distinct toxicity due to fluorine’s electronegativity .

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1342220-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C11H14N2OC_{11}H_{14}N_{2}O, with a molecular weight of approximately 208.23 g/mol. The structure includes an azetidine ring and a morpholine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight208.23 g/mol
CAS Number1342220-32-9
PurityTypically ≥ 95%

Anticancer Activity

Research has indicated that compounds containing morpholine and azetidine derivatives can exhibit significant anticancer properties. A study focusing on related compounds demonstrated their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. These compounds were shown to induce apoptosis through various mechanisms, including cell cycle arrest and morphological changes indicative of programmed cell death .

The biological activity of this compound may involve:

  • Inhibition of key enzymes : Morpholine derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
  • Receptor modulation : The structural features allow for selective binding to various receptors, potentially influencing signaling pathways involved in cell proliferation and survival .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have shown that derivatives similar to this compound were tested against multiple cancer cell lines using MTT assays. Results indicated varying levels of cytotoxicity, with some derivatives outperforming standard chemotherapeutics like cisplatin in specific cell lines .
  • Apoptosis Induction : Morphological assessments using Hoechst staining confirmed that certain derivatives led to significant increases in sub-G1 populations, indicating enhanced apoptosis rates compared to controls .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not extensively documented; however, the presence of both morpholine and azetidine rings suggests favorable absorption characteristics and metabolic stability. Safety assessments are crucial for any new therapeutic agents, and ongoing studies are necessary to evaluate toxicity profiles.

Preparation Methods

Detailed Preparation Pathways

Stepwise Synthesis (Inferred from Related Literature)

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Azetidine Synthesis Cyclization of suitable diamines Formation of the 3-aminoazetidine core
2 Morpholine Functionalization Alkylation or acylation of morpholine Introduction of the ethanone linker
3 Coupling Condensation or substitution Connection of azetidine and morpholine fragments
4 Purification Chromatography or recrystallization Isolation of pure product
Example Synthetic Route (Hypothetical Based on Similar Compounds)
  • Synthesis of 3-Aminoazetidine: Starting from a suitable diamine, cyclization yields the azetidine ring with a free amino group.
  • Preparation of 1-(Morpholin-4-yl)ethanone: Morpholine is alkylated or acylated with a bromoacetyl or chloroacetyl derivative to introduce the ethanone group.
  • Coupling Reaction: The amino group of 3-aminoazetidine reacts with the carbonyl carbon of 1-(morpholin-4-yl)ethanone, under mild base or acid catalysis, to form the final product.
  • Purification: The crude product is purified by column chromatography or recrystallization.

Reaction Conditions and Considerations

  • Solvents: Common solvents include dichloromethane, acetonitrile, or ethanol, depending on solubility and reactivity.
  • Catalysts: Acid or base catalysts (e.g., triethylamine, pyridine, or mineral acids) may be used to promote condensation or substitution.
  • Temperature: Most steps are performed at room temperature or with gentle heating (30–80°C), to avoid decomposition of sensitive intermediates.
  • Yield Optimization: Reaction monitoring by thin-layer chromatography and optimization of stoichiometry are essential for maximizing yield.

Data Table: Key Preparation Parameters

Parameter Typical Range/Value Notes
Molecular Formula C₉H₁₇N₃O₂ Confirmed by mass spectrometry
Molecular Weight 199.25 g/mol
Main Functional Groups Azetidine, morpholine, ketone, amine
Reaction Temperature 30–80°C Dependent on step
Solvents Dichloromethane, acetonitrile, ethanol Varies by step
Purification Methods Chromatography, recrystallization Standard for organic synthesis
Typical Yields 40–75% (estimated) Based on analogous compounds

Q & A

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., azetidine NH2 vs. morpholine CH2) .
  • X-ray crystallography : Confirm stereochemistry and hydrogen-bonding networks .
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed by-products) with limits of detection <0.1% .

How to address contradictions in reported biological activity across studies?

Advanced Research Question

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .
  • Metabolite profiling : Use HPLC to identify degradation products that may alter activity .
  • Target validation : CRISPR knockouts or siRNA silencing confirm specificity of observed effects .

What experimental frameworks assess environmental fate and ecotoxicity?

Advanced Research Question
Adapt Project INCHEMBIOL protocols :

  • Biodegradation : OECD 301F test to measure mineralization in aqueous systems.
  • Bioaccumulation : LogP calculations and in vitro assays with fish hepatocytes.
  • Ecototoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition .

How can in silico modeling predict interactions with novel biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to screen against PDB-deposited enzymes (e.g., PI3Kγ) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., azetidine ring size) with IC50 values .

What methodologies evaluate compound stability under varying storage conditions?

Advanced Research Question

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
  • HPLC stability-indicating assays : Quantify degradation products (e.g., oxidized morpholine derivatives) .
  • Arrhenius modeling : Predict shelf life at 25°C from accelerated stability data .

How to elucidate mechanisms of enzyme inhibition for this compound?

Advanced Research Question

  • Kinetic assays : Measure Km and Vmax shifts (e.g., competitive vs. non-competitive inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KD) and enthalpy changes .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.